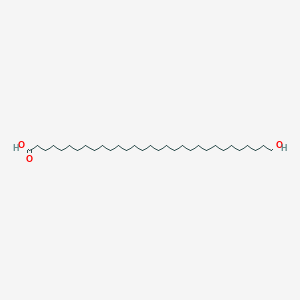
31-Hydroxyhentriacontanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
31-Hydroxyhentriacontanoic acid is a long-chain fatty acid with the molecular formula C31H62O3. It consists of 31 carbon atoms, 62 hydrogen atoms, and 3 oxygen atoms. This compound is characterized by the presence of a hydroxyl group at the 31st carbon position and a carboxyl group at the terminal end, making it a unique ω-hydroxy fatty acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 31-hydroxyhentriacontanoic acid typically involves the oxidation of hentriacontanoic acid. The hydroxylation process can be achieved using various oxidizing agents under controlled conditions. For instance, the use of potassium permanganate (KMnO4) in an alkaline medium can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the extraction of hentriacontanoic acid from natural sources such as peat wax and montan wax, followed by chemical modification to introduce the hydroxyl group. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 31-Hydroxyhentriacontanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: 31-Ketohentriacontanoic acid.
Reduction: 31-Hydroxyhentriacontanol.
Substitution: 31-Hydroxyhentriacontanoate esters.
Aplicaciones Científicas De Investigación
31-Hydroxyhentriacontanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations
Mecanismo De Acción
The mechanism of action of 31-hydroxyhentriacontanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, influencing membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Hentriacontanoic acid: Lacks the hydroxyl group at the 31st position.
ω-Hydroxy fatty acids: Similar structure but vary in chain length and position of the hydroxyl group.
Uniqueness: 31-Hydroxyhentriacontanoic acid is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
122166-15-8 |
|---|---|
Fórmula molecular |
C31H62O3 |
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
31-hydroxyhentriacontanoic acid |
InChI |
InChI=1S/C31H62O3/c32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h32H,1-30H2,(H,33,34) |
Clave InChI |
BSCSQRJIOHAREW-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






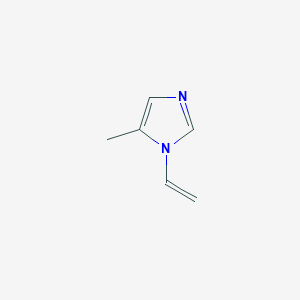
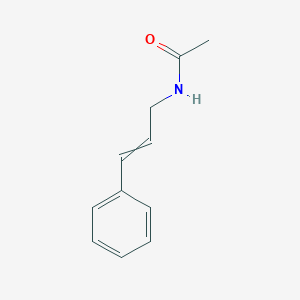
![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
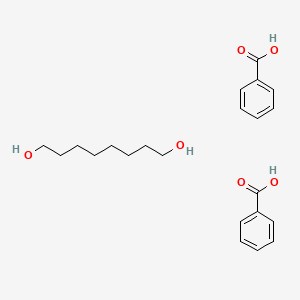
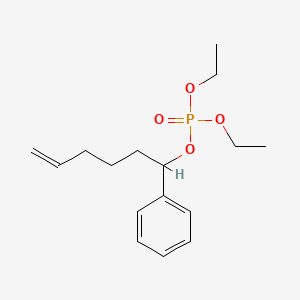


![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
